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Compound of Interest

Compound Name: t-Butylsilane

Cat. No.: B15483781

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of t-butylsilane and its chlorinated
derivatives. The objective is to offer a comprehensive resource for the identification and
characterization of these compounds, which are pivotal in various chemical syntheses. This
document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR),
Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental
protocols.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for t-butylsilane and its
derivatives. It is important to note that a complete, directly comparable dataset for all
compounds from a single source is not readily available. Therefore, data from various sources
have been compiled, and in some cases, data for closely related structures are provided as a
reference.

'H and *C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the
structure of organosilane compounds. The chemical shifts in tH and 3C NMR are highly
sensitive to the electronic environment of the silicon atom and the nature of its substituents.

Table 1: *H and 3C NMR Spectroscopic Data for t-Butylsilane and Derivatives
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Compound 'H NMR (9, 13C NMR (9, Reference
Formula Solvent
Name ppm) ppm) Compound
0.08 (s, 6H, _
) -3.5 (Si-
Si-(CHs)z2),
t- (CHs)2), 18.1 tert-
. _ 0.90 (s, 9H, .
Butyldimethyl  CesH160Si C-(CH)3) (C-(CHs3)3), CDCls Butyldimethyl
-(CH3)3),
silanol ’ 25.7 (C- silanol[1]
2.25 (bs, 1H,
(CHs)s3)[1]
OH)[1]
~0.8-1.0 (s,
] 9H, C- ~18-20 (C- General
t-Butylsilane ) )
) CaH12Si (CHs)3), ~3.0-  (CHB3)3), ~26- CDClIs Organosilane
(Predicted) ) )
3.5(s, 3H, Si- 28 (C-(CH3)3) Shifts
Hs)
~0.9-1.1 (s,
Chloro-t- 9H, C- ~19-21 (C- General
butylsilane C4H1:1CISi (CH3)3), ~4.0-  (CH3)3), ~27- CDCls Organosilane
(Predicted) 4.5 (s, 2H, Si- 29 (C-(CHs)3) Shifts
H2)
Di-t- ) No data No data
CsH20Si - -
butylsilane available available
Tri-t- _ No data No data
. C12H2sSi _ _ . )
butylsilane available available

Note: Predicted values are based on general principles of NMR spectroscopy for organosilanes
and should be considered estimates.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying functional groups. For organosilanes,
characteristic vibrations include Si-H, Si-C, and Si-Cl stretches and bends.

Table 2: Key IR Absorption Frequencies for t-Butylsilane and Derivatives
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Compound Si-H Stretch Si-C Vibrations C-H Vibrations  Other Key
Name (cm™?) (cm™?) (cm™?) Absorptions
1250 (sym.
t-Butylsilane 2100-2250 deformation), 2850-2970
(Typical) (strong) 800-860 (stretch)
(rocking)
1255 (sym.
Chloro-t- ( y- )
] 2150-2260 deformation), 2860-2980 ~450-600 (Si-Cl
butylsilane
) (strong, sharp) 810-870 (stretch) stretch)
(Typical) .
(rocking)
1250 (sym.
Di-t-butylsilane 2100-2150 deformation), 2850-2970
(Typical) (strong) 800-860 (stretch)
(rocking)
1250 (sym.
Tri-t-butylsilane deformation), 2850-2970
) ~2100 (strong) -
(Typical) 800-860 (stretch)
(rocking)

Note: These are typical ranges for organosilanes and may vary slightly for specific molecules.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns
of a compound. For t-butylsilane derivatives, a characteristic fragmentation is the loss of a t-
butyl group (a neutral loss of 57 amu).

Table 3: Mass Spectrometry Data for t-Butylsilane Derivatives
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Compound Name Molecular lon (m/z) Key Fragment lons (m/z)
Chloro(1,1- ]

_ _ ] Not prominent 93 [M-C(CHs)3]*
dimethylethyl)dimethylsilane
t-Butylsilane (Predicted) 88 31 [SiHs]*, 57 [C(CHS3)s]*
Chloro-t-butylsilane (Predicted) 122/124 (3>CI/3’Cl isotopes) 65/67 [SiH2CI]*, 57 [C(CHS3)3]*

_ . _ 87 [M-C(CHs)3]*, 57
Di-t-butylsilane (Predicted) 144

[C(CH3)3]*

] ) ] 143 [M-C(CHs)s]+, 57

Tri-t-butylsilane (Predicted) 200

[C(CHs)s]*+

Note: Predicted values are based on common fragmentation patterns of organosilanes.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable and reproducible
spectroscopic data.

NMR Spectroscopy

Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the organosilane
in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs, CsDs) in @ 5 mm NMR tube.
Tetramethylsilane (TMS) is commonly used as an internal standard (0O ppm).

Instrumentation and Data Acquisition: *H and 3C NMR spectra are typically recorded on a
spectrometer operating at a frequency of 300 MHz or higher for *H.[2][3]

* H NMR: A standard pulse sequence is used. Key parameters include a spectral width of ~15
ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation
delay of 1-5 seconds.

e 13C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum
and enhance sensitivity through the Nuclear Overhauser Effect (NOE). A wider spectral width
(~200 ppm) is used.
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Infrared (IR) Spectroscopy

Sample Preparation:

 Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or
KBr).

» Solids: The solid can be ground with KBr powder and pressed into a thin pellet, or a mull can
be prepared by grinding the solid with Nujol.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used
to record the spectra. The spectrum is typically scanned from 4000 to 400 cm~1. A background
spectrum of the salt plates or KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization: Samples can be introduced directly into the mass
spectrometer or via a gas chromatograph (GC-MS). Electron lonization (El) is a common
method for organosilanes. In El, the sample is bombarded with high-energy electrons (typically
70 eV), causing ionization and fragmentation.

Instrumentation and Data Analysis: A variety of mass analyzers can be used, such as
quadrupole, time-of-flight (TOF), or magnetic sector instruments. The resulting mass spectrum
plots the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Reaction Mechanism Visualization

The following diagram illustrates a common reaction mechanism involving organosilanes: the
Chalk-Harrod mechanism for hydrosilylation. This catalytic cycle describes the addition of a Si-
H bond across an alkene.
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Overall Reaction

Pt] catalyst

‘ RsSiH + R'CH=CHz R'CH2CH:SiRs ’

Catalytic Cycle

Reductive Elimination
+ R'CH2CH:SiRs

¢— Oxidative Addition
+ RSiH Alkene Coordination

[P(I1)(H)(SiRs)L2] + RCH=CH: [Pt(IN(H)(SiRs)(alkene)L2]

Migratory Insertion

[P(I1)(alkyl)(SiRs)Lz]

Click to download full resolution via product page

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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